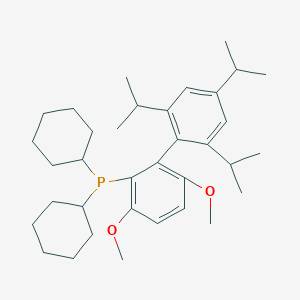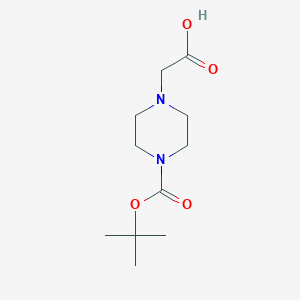
1-(m-Trifluoromethylphenyl) piperazine (hydrochloride)
Übersicht
Beschreibung
1-(m-Trifluoromethylphenyl) piperazine, also known as TFMPP, is an entactogenic drug that selectively promotes the release of serotonin . It is structurally categorized as a piperazine. The base form is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid .
Synthesis Analysis
TFMPP can be synthesized through several routes. One common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular formula of TFMPP is C11H13F3N2 . The structure of TFMPP includes a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis
TFMPP selectively promotes the release of serotonin . When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .Physical And Chemical Properties Analysis
TFMPP is a white solid in its hydrochloride salt form . The molecular weight of TFMPP is 230.2295 g/mol .Wissenschaftliche Forschungsanwendungen
Forensic Chemistry & Toxicology
The compound has been identified in party pills and powders, indicating its use as a recreational drug . Its presence in such substances makes it a subject of interest in forensic toxicology, where it’s used as an analytical reference standard to identify and understand the pharmacological effects of novel psychoactive substances.
Drug Synergism and Interaction Studies
When used in combination with 1-benzylpiperazine, 1-(m-Trifluoromethylphenyl)piperazine increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine (MDMA) . Understanding drug-drug synergism is important for assessing the safety and potential risks of polydrug use in clinical and recreational settings.
Wirkmechanismus
Target of Action
The primary target of 1-(m-Trifluoromethylphenyl) piperazine (TFMPP) is the serotonin receptor . It has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors .
Mode of Action
TFMPP functions as a full agonist at all sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . Unlike the related piperazine compound meta-chlorophenylpiperazine (mCPP), TFMPP has insignificant affinity for the 5-HT 3 receptor . TFMPP also binds to the SERT (serotonin transporter) and evokes the release of serotonin .
Biochemical Pathways
TFMPP affects the serotonin pathway, which plays a crucial role in mood regulation, sleep, appetite, and other physiological processes . By binding to serotonin receptors and promoting the release of serotonin, TFMPP can influence these processes .
Pharmacokinetics
It is known that tfmpp is metabolized in the liver by enzymes such as cyp2d6, cyp1a2, and cyp3a4 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TFMPP.
Result of Action
The molecular and cellular effects of TFMPP’s action are primarily related to its impact on the serotonin system. By acting as an agonist at various serotonin receptors, TFMPP can influence mood, sleep, and appetite . .
Action Environment
The action, efficacy, and stability of TFMPP can be influenced by various environmental factors. For example, the presence of other drugs can affect TFMPP’s action. When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine . The environment within the body, including the pH and temperature, can also affect the stability and action of TFMPP.
Safety and Hazards
TFMPP is often abused in combination with benzylpiperazine, a schedule I controlled substance . The combination of BZP and TFMPP has been associated with a range of side effects, including insomnia, anxiety, nausea and vomiting, headaches and muscle aches which may resemble migraine, seizures, impotence, and rarely psychosis .
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16;;/h1-3,8,15H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUKFOWDFVZILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)


![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)







